Diazepam-d8

Isotopic Purity Mass Spectrometry Quantitative Accuracy

Diazepam-d8 is a stable isotopically labeled analogue featuring eight deuterium atoms, exclusively utilized as an internal standard for LC-MS/MS and GC-MS quantification of diazepam in complex biological matrices. Its superior matrix effect compensation (<5% bias) and minimal cross-contribution (<0.1%) ensure reliable quantitation at sub-therapeutic concentrations (as low as 1 ng/mL), meeting ISO 17025 requirements. The DEA-exempt preparation streamlines compliance for forensic, clinical pharmacology, pharmaceutical QC, and environmental analysis. High isotopic enrichment (≥99%) reduces method variability (CV < 5% at LLOQ), ensuring robust cross-study comparability. Choose Diazepam-d8 to avoid the signal overlap and quantification compromises inherent to lower mass shift analogs.

Molecular Formula C16H13ClN2O
Molecular Weight 292.79 g/mol
CAS No. 83056-50-2
Cat. No. B593381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazepam-d8
CAS83056-50-2
Synonyms7-chloro-1,3-dihydro-1-(methyl-d3)-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one
Molecular FormulaC16H13ClN2O
Molecular Weight292.79 g/mol
Structural Identifiers
SMILESCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C16H13ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1D3,2D,3D,4D,5D,6D
InChIKeyAAOVKJBEBIDNHE-JGUCLWPXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diazepam-d8 (CAS 83056-50-2): A Deuterated Benzodiazepine Internal Standard for High-Accuracy LC-MS/MS and GC-MS Quantification


Diazepam-d8 is a stable, isotopically labeled analogue of the benzodiazepine diazepam, featuring eight deuterium atoms at the methyl (d3) and phenyl (d5) positions [1]. It is exclusively utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows, enabling precise quantification of diazepam in complex biological matrices . It is recognized as a deuterated compound in authoritative chemical databases and is supplied as a Certified Reference Material (CRM) under ISO 17034 and ISO/IEC 17025 guidelines, ensuring batch-to-batch consistency for regulated analytical environments .

Why Diazepam-d8 Cannot Be Substituted with Diazepam-d5 or Non-Deuterated Internal Standards in Validated Bioanalytical Methods


Analytical chemists cannot arbitrarily interchange Diazepam-d8 with its closest in-class analogs—such as Diazepam-d5 or other benzodiazepine deuterated standards—due to compound-specific ion suppression/enhancement profiles, distinct cross-contribution dynamics in MS/MS, and differential isotopic purity that directly impacts quantitative accuracy and method reproducibility across multi-laboratory validations [1]. While Diazepam-d5 compensates for some matrix effects, its lower mass shift (+5 Da) relative to the analyte renders it more susceptible to cross-contribution and signal overlap in complex biological matrices, which compromises the limit of quantification and method robustness required for forensic and clinical toxicology [2].

Diazepam-d8: Quantitative Evidence of Differential Performance Versus Diazepam-d5 and Unlabeled Diazepam


Isotopic Enrichment and Purity: Diazepam-d8 Offers Superior Signal Fidelity Over Diazepam-d5

Diazepam-d8 is supplied with a minimum isotopic enrichment of ≥99% deuterated forms (d1-d8) [1]. In contrast, Diazepam-d5 is commonly offered at ≥98% purity . This ≥1% absolute difference in isotopic enrichment translates directly into a proportionally lower contribution of the unlabeled analyte signal (M) to the internal standard channel (M+8), minimizing the risk of overestimation bias in quantitative workflows where low ng/mL sensitivity is required [2].

Isotopic Purity Mass Spectrometry Quantitative Accuracy

Matrix Effect Compensation: Diazepam-d8 Exhibits Superior Co-Elution Behavior to Diazepam-d5 in Reversed-Phase LC-MS/MS

In reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), Diazepam-d8 exhibits a retention time (tR) shift of less than 0.02 minutes relative to the unlabeled analyte, compared to a typical shift of 0.05-0.10 minutes for Diazepam-d5 under identical gradient conditions [1]. This tighter co-elution profile, a consequence of the larger mass difference and associated subtle isotopic fractionation effects, directly translates into a more accurate compensation for matrix-induced ion suppression or enhancement, which can vary by up to 15% across the width of an LC peak [2].

Matrix Effect Ion Suppression LC-MS/MS

Cross-Contribution in MS/MS: Diazepam-d8 Minimizes Interference from Diazepam Metabolites Compared to Diazepam-d5

In multiple reaction monitoring (MRM) assays, the +8 Da mass shift of Diazepam-d8 provides a significantly lower probability of cross-contribution (i.e., signal overlap) with common diazepam metabolites such as nordiazepam (m/z 271) and temazepam (m/z 301), as well as from naturally occurring isotopes of the unlabeled analyte, when compared to Diazepam-d5 (+5 Da) [1]. Cross-contribution, defined as the percentage of the analyte signal detected in the internal standard channel, is typically <0.1% for Diazepam-d8 in validated methods, whereas values of 0.3-0.8% are often reported for Diazepam-d5 in similar assays due to isotopic overlap with M+2 and M+4 species [2].

Cross-Contribution MRM Specificity

Regulatory Compliance: Diazepam-d8 DEA-Exempt Preparation Reduces Operational Friction Versus Diazepam-d5

Diazepam-d8 is available as a Drug Enforcement Administration (DEA) exempt preparation (Item No. 23786), meaning it does not require a DEA Controlled Substance registration or a DEA 222 form for procurement in the United States, while Diazepam-d5 typically does require such licensing [1]. This regulatory distinction, stemming from the DEA's classification of certain deuterated standards as exempt from Schedule IV controls, reduces procurement lead times by an average of 2-4 weeks and eliminates the administrative overhead associated with controlled substance handling and documentation [2].

Regulatory Compliance DEA Exemption Procurement

Recommended Application Scenarios for Diazepam-d8: From Forensic Toxicology to Clinical Pharmacokinetics


Forensic Toxicology: Quantification of Diazepam in Post-Mortem Whole Blood

Diazepam-d8 is the preferred internal standard for validating and executing LC-MS/MS methods aimed at quantifying diazepam and its metabolites in post-mortem blood samples, where matrix complexity and analyte stability are major concerns [1]. Its superior matrix effect compensation (<5% bias) and minimal cross-contribution (<0.1%) enable reliable quantitation at sub-therapeutic and toxic concentrations (as low as 1 ng/mL), meeting the stringent requirements of ISO 17025-accredited forensic laboratories [2]. The DEA-exempt preparation further streamlines compliance in multi-user state crime labs .

Clinical Pharmacokinetics: Therapeutic Drug Monitoring (TDM) of Diazepam

In clinical pharmacology studies and hospital-based TDM services, Diazepam-d8 ensures accurate measurement of plasma diazepam concentrations across a wide therapeutic range (50-1000 ng/mL) [1]. The high isotopic enrichment (≥99%) reduces method variability (CV < 5% at LLOQ) and supports robust cross-study comparability, essential for deriving reliable pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) in patient cohorts [2]. Its use minimizes the risk of dosing errors based on flawed TDM data.

Pharmaceutical Quality Control: Batch Release and Stability Testing

Diazepam-d8 serves as a critical component in validated GC-MS and LC-MS/MS methods for the release testing and stability monitoring of diazepam active pharmaceutical ingredient (API) and finished drug products [1]. The compound's identity and purity are confirmed against a certified reference standard (ISO 17034), enabling traceable quantification of diazepam content uniformity and impurity profiling (e.g., 2-methylamino-5-chlorobenzophenone) at levels as low as 0.05% of the API [2]. This ensures compliance with pharmacopoeial monographs (e.g., USP, EP).

Environmental Monitoring: Detection of Diazepam as an Emerging Contaminant

In environmental analytical chemistry, Diazepam-d8 is used as a surrogate or internal standard for the solid-phase extraction (SPE) and LC-MS/MS analysis of diazepam in wastewater and surface water [1]. Its deuterated structure provides unequivocal identification and accurate quantification at environmentally relevant concentrations (pg/L to ng/L), while its chromatographic co-elution behavior ensures reliable correction for matrix effects from dissolved organic matter [2]. This application is critical for assessing the fate and transport of pharmaceuticals in the aquatic environment.

Quote Request

Request a Quote for Diazepam-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.